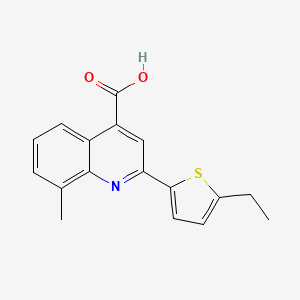![molecular formula C18H14Cl2N2O2 B2595457 2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol CAS No. 657350-29-3](/img/structure/B2595457.png)
2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol is a useful research compound. Its molecular formula is C18H14Cl2N2O2 and its molecular weight is 361.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Applications
2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol derivatives have been utilized in the synthesis of N,O-chelate aluminum and zinc complexes. These complexes have been shown to be effective in the catalysis of the ring-opening polymerization of ε-caprolactone, a crucial process in polymer chemistry (Zhang & Wang, 2009).
Chemical Synthesis and Structural Analysis
The molecule is also involved in the synthesis of various chemical structures. For instance, reactions involving derivatives of this compound have led to the production of diverse compounds like dibenzo[b,g][1,8]naphthyridin-5-ones and alkyl and aryl substituted derivatives. These compounds have potential applications in medicinal chemistry and materials science (Manoj & Prasad, 2010).
Inhibitor Design and Synthesis
In medicinal chemistry, derivatives of this compound have been designed and synthesized for inhibiting specific enzymes or biological processes. For example, compounds based on quinoxalinones have been developed as aldose reductase (ALR2) inhibitors, potentially useful for managing diabetic complications and as antioxidants (X. Qin et al., 2015).
Antileishmanial Activity
Derivatives of this compound have been synthesized and tested for antileishmanial activity, showing significant potential in this area. The structural activity relationship studies highlight the importance of specific substitutions on the molecule for enhancing antileishmanial activity (Burguete et al., 2008).
Spin Interaction Studies
In the field of materials science, the compound's derivatives have been used to study spin interactions in octahedral zinc complexes. These studies are essential for understanding the electronic properties of materials, which is crucial for developing new materials for electronic devices (Orio et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol It is mentioned that this compound is used as an insecticide , suggesting that its targets could be certain proteins or enzymes in insects that are essential for their survival.
Mode of Action
The specific mode of action of This compound As an insecticide, it likely interacts with its targets in a way that disrupts normal biological processes, leading to the death of the insects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its use as an insecticide , it can be inferred that it affects pathways crucial for the survival of insects.
Result of Action
The molecular and cellular effects of This compound Given its use as an insecticide , it can be inferred that the compound’s action results in the death of insects.
Action Environment
This compound . It is mentioned that this compound is photostable , suggesting that it remains effective even when exposed to light.
Properties
IUPAC Name |
2,4-dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-24-11-4-5-15-14(9-11)21-17(16-3-2-6-22(15)16)12-7-10(19)8-13(20)18(12)23/h2-9,17,21,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAAJXXNBUHUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(N2)C4=C(C(=CC(=C4)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-5-azaspiro[3.6]decane](/img/structure/B2595375.png)


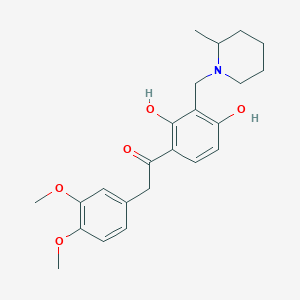
![2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile](/img/structure/B2595382.png)
![1-[2-(1H-imidazol-5-yl)ethyl]-3-methylthiourea](/img/structure/B2595384.png)
![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;hydrochloride](/img/structure/B2595387.png)
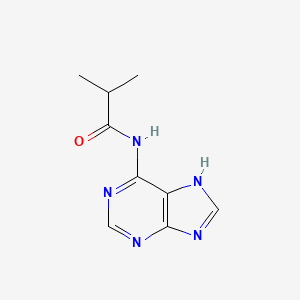

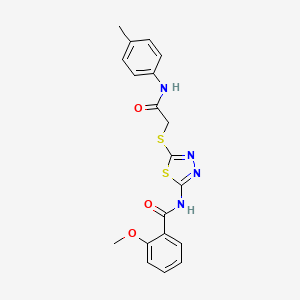
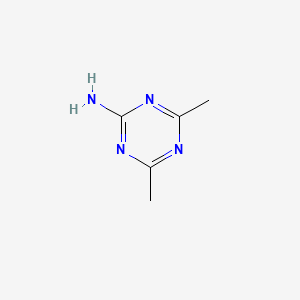
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2595396.png)
